N-cyclohexyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
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Overview
Description
N-cyclohexyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine is a compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine typically involves the construction of the thienopyrimidine core followed by the introduction of the cyclohexylamine moiety. One common method involves the use of substituted pyrimidine-4-carboxylic acid derivatives as starting materials. These derivatives undergo a series of reactions including cyclization, substitution, and amination to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed carbonylation reactions has been reported as an efficient method for synthesizing thienopyrimidine derivatives .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclohexylamine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
N-cyclohexyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N-cyclohexyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of kinases or other signaling proteins, thereby affecting cell proliferation, apoptosis, or inflammation .
Comparison with Similar Compounds
Similar Compounds
N-(1-benzyl-3-pyrrolidinyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine: This compound shares the thienopyrimidine core but has a different substituent at the nitrogen atom.
2-(2-Aminoethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-ol hydrochloride: Another derivative with a similar core structure but different functional groups.
Uniqueness
N-cyclohexyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine is unique due to its specific combination of the cyclohexylamine moiety and the thienopyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H19N3S |
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Molecular Weight |
261.39 g/mol |
IUPAC Name |
N-cyclohexyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C14H19N3S/c1-9-10(2)18-14-12(9)13(15-8-16-14)17-11-6-4-3-5-7-11/h8,11H,3-7H2,1-2H3,(H,15,16,17) |
InChI Key |
IHKJIEUYYRGHSK-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=NC=NC(=C12)NC3CCCCC3)C |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)NC3CCCCC3)C |
Origin of Product |
United States |
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